molecular formula C12H13FO2 B2510616 3-(4-Fluorophenyl)-2-butenoic acid ethyl ester CAS No. 147471-19-0

3-(4-Fluorophenyl)-2-butenoic acid ethyl ester

Cat. No. B2510616
CAS RN: 147471-19-0
M. Wt: 208.232
InChI Key: ZGPVSBPPWZFTLU-CMDGGOBGSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines . Protodeboronation of pinacol boronic esters has also been reported .


Molecular Structure Analysis

The molecular structure of similar compounds like “Ethyl (4-fluorobenzoyl)acetate” has been reported. Its linear formula is FC6H4COCH2CO2C2H5 . Another related compound, “Glutaric acid, 2-(4-fluorophenyl)ethyl isobutyl ester”, has a molecular weight of 310.3605 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . Other reactions include condensation reactions with diamines via C-C bond cleavage .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “Ethyl (4-fluorobenzoyl)acetate” include a boiling point of 117-120 °C and a density of 1.174 g/mL at 25 °C .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further exploration of its synthesis and potential applications. Given the interest in similar compounds for the synthesis of benzimidazoles and perimidines, there may be potential for the development of new drugs or other chemical products .

properties

IUPAC Name

ethyl (E)-3-(4-fluorophenyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-8H,3H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPVSBPPWZFTLU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-2-butenoic acid ethyl ester

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